![molecular formula C9H11NO2 B2421158 Methyl 2-(4-methylpyridin-2-yl)acetate CAS No. 59310-39-3](/img/structure/B2421158.png)
Methyl 2-(4-methylpyridin-2-yl)acetate
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Overview
Description
“Methyl 2-(4-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 59310-39-3 . It has a molecular weight of 165.19 and its IUPAC name is methyl (4-methyl-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-methylpyridin-2-yl)acetate” is 1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-methylpyridin-2-yl)acetate” is a liquid at room temperature . and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Safety and Hazards
“Methyl 2-(4-methylpyridin-2-yl)acetate” is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as pyridinylpyrimidines
Mode of Action
Like other pyridinylpyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.95 (iLOGP), indicating moderate lipophilicity, which may influence its distribution and elimination .
Action Environment
The action of Methyl 2-(4-methylpyridin-2-yl)acetate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or drugs in the system .
properties
IUPAC Name |
methyl 2-(4-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOJKAPIFKCDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylpyridin-2-yl)acetate |
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